molecular formula C49H87N2NaO11P+ B13141500 sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B13141500
M. Wt: 934.2 g/mol
InChI Key: ZBGACOGQMJLNDB-JDVFVDFBSA-N
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Description

Sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexane ring, a pyrrolidone moiety, and long-chain fatty acid esters, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves multiple steps:

    Formation of the cyclohexanecarbonyl intermediate: This step involves the reaction of cyclohexanecarboxylic acid with 2,5-dioxopyrrolidine to form the cyclohexanecarbonyl intermediate.

    Attachment of the ethoxy-hydroxyphosphoryl group: The intermediate is then reacted with ethoxy-hydroxyphosphoryl chloride under basic conditions to attach the ethoxy-hydroxyphosphoryl group.

    Esterification with hexadecanoic acid: The resulting compound is esterified with hexadecanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring and the pyrrolidone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy-hydroxyphosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include cyclohexanone derivatives and oxidized pyrrolidone.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **Sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
  • **Sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-decanoyloxypropyl] decanoate

Uniqueness

The uniqueness of sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its long-chain fatty acid esters and the presence of both cyclohexane and pyrrolidone moieties make it distinct from other similar compounds.

Properties

Molecular Formula

C49H87N2NaO11P+

Molecular Weight

934.2 g/mol

IUPAC Name

sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C49H87N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);/q;+1/t42?,43?,44-;/m1./s1

InChI Key

ZBGACOGQMJLNDB-JDVFVDFBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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